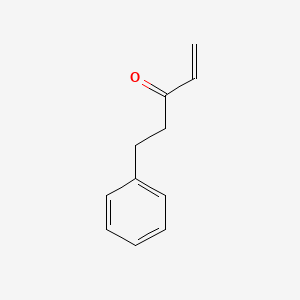
5-Phenylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-1-en-3-one is an organic compound with the molecular formula C₁₁H₁₂O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its unique structure, which includes a phenyl group attached to a pentenone backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylpent-1-en-3-one can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where cinnamaldehyde reacts with carbon tetrabromide and triphenylphosphine to form dibromodiene. This intermediate undergoes elimination of hydrogen bromide by butyllithium, followed by hydrolysis to yield 1-phenylbut-1-en-3-yn. This compound is then cross-coupled with aroyl compounds to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-1-en-3-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with arylhydrazines in ethanol at room temperature to form 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles.
Cyclization Reactions: Under the action of trifluoromethanesulfonic acid, it cyclizes to form 6-aryl-2-phenyl-2,3-dihydropyran-4-ones.
Common Reagents and Conditions
Aryl Hydrazines: Used in condensation reactions.
Trifluoromethanesulfonic Acid: Used in cyclization reactions.
Major Products
1-Aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles: Formed from condensation reactions.
6-Aryl-2-phenyl-2,3-dihydropyran-4-ones: Formed from cyclization reactions.
Scientific Research Applications
5-Phenylpent-1-en-3-one has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: Investigated for its potential use in drug development due to its unique chemical properties.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenylpent-1-en-3-one involves its ability to participate in various chemical reactions due to the presence of the conjugated enone system. This system allows the compound to act as both an electrophile and a nucleophile, facilitating reactions such as cyclization and condensation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpent-1-en-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Phenyl-4-penten-3-one: Similar structure but with a different position of the double bond.
Uniqueness
5-Phenylpent-1-en-3-one is unique due to its specific conjugated enone system, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
5-phenylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXCAMXTHVBPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393503 |
Source


|
| Record name | 5-phenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53931-59-2 |
Source


|
| Record name | 5-phenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














